Fast Orange
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2,4-dinitrophenyl)diazenyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O5/c21-15-8-5-10-3-1-2-4-12(10)16(15)18-17-13-7-6-11(19(22)23)9-14(13)20(24)25/h1-9,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHZKFOUIUMKHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6029258, DTXSID10859809 | |
| Record name | C.I. Pigment Orange 5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(E)-(2,4-Dinitrophenyl)diazenyl]naphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 2-Naphthalenol, 1-[2-(2,4-dinitrophenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Color/Form |
Reddish shade of orange, Strong bright orange, Orange powder ... paste | |
CAS No. |
3468-63-1 | |
| Record name | Fast Orange | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3468-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pigment orange 5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003468631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pigment orange 5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15975 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenol, 1-[2-(2,4-dinitrophenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Orange 5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2,4-dinitrophenyl)azo]-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DINITROANILINE ORANGE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E27LT0986O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | C.I. PIGMENT ORANGE 5 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7721 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
302 °C | |
| Record name | C.I. PIGMENT ORANGE 5 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7721 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Crystallography and Solid State Chemistry of Pigment Orange 5
Crystal Structure Determination Methodologies
Determining the crystal structure of organic pigments like Pigment Orange 5 can be challenging, particularly when only powder samples with limited crystallinity are available. A variety of methodologies are employed to overcome these difficulties.
X-ray Powder Diffraction (XRPD) Analysis
X-ray Powder Diffraction (XRPD) is a fundamental technique used to identify crystalline phases and obtain structural information from powdered samples. uantwerpen.be For Pigment Orange 5, XRPD data, even from routinely measured lab sources and without initial indexing, have been used for structure determination. researchgate.net The quality of XRPD patterns from organic pigments can sometimes be poor due to factors such as poor crystallinity, small crystallite size leading to peak broadening, and impurities or side-products from synthesis. ru.nl
Lattice Energy Minimization Techniques
Lattice energy minimization techniques are computational methods used to predict possible crystal structures by minimizing the intermolecular energy of molecular arrangements in different space groups. This approach can be particularly useful when experimental diffraction data is of limited quality or when indexing the powder pattern is not possible. researchgate.netiucr.org For Pigment Orange 5, lattice energy minimization has been combined with simultaneous fitting to the experimental X-ray powder diagram to solve the structure. researchgate.net Preliminary lattice-energy minimizations can be performed using force-field methods, followed by more accurate calculations using dispersion-corrected density functional theory (DFT-D). iucr.org
Rigid-Body Rietveld Refinement
Rietveld refinement is a method used to refine a crystal structure model by fitting a calculated powder diffraction pattern to the experimental one. europa.eu In the case of Pigment Orange 5, rigid-body Rietveld refinement, which treats molecules as rigid units with some internal degrees of freedom, has been applied to refine the crystal structure initially solved by other methods. researchgate.netsdc.org.uk Rietveld refinements can be performed using various software programs. acs.org
Dispersion-Corrected Density Functional Theory (DFT+D) for Structure Confirmation
Dispersion-corrected Density Functional Theory (DFT+D) calculations are quantum mechanical methods used to compute the electronic structure and energy of materials, including molecular crystals. These calculations are valuable for confirming the correctness of proposed crystal structures and investigating the relative stability of different polymorphs or tautomeric forms. iucr.orgnih.gov For Pigment Orange 5, solid-state DFT+D calculations have been used to confirm the determined crystal structure and support the presence of a specific tautomeric form in the solid state. researchgate.netiucr.org
Multinuclear CPMAS Solid-State NMR Spectroscopy for Tautomeric State
Multinuclear Cross-Polarization Magic Angle Spinning (CPMAS) Solid-State NMR spectroscopy is a powerful technique for investigating the local environment and tautomeric state of molecules in the solid state, especially in microcrystalline powders where solution NMR or single-crystal X-ray analysis may not be feasible. sdc.org.uk Solid-state NMR experiments, including 1D and 2D techniques, can provide direct evidence for the predominant tautomer present in the crystal structure. researchgate.netsdc.org.uk This method has been applied to similar azo pigments to determine their tautomeric form in the solid state. sdc.org.uk
Crystallographic Parameters
Pigment Orange 5 crystallizes in the monoclinic crystal system. researchgate.net
| Parameter | Value | Units | Space Group | Z | Reference |
|---|---|---|---|---|---|
| a | 16.365(5) | Å | P2₁/a | 2 | researchgate.net |
| b | 12.874(4) | Å | P2₁/a | 2 | researchgate.net |
| c | 6.924(2) | Å | P2₁/a | 2 | researchgate.net |
| β | 100.143(2) | degrees | P2₁/a | 2 | researchgate.net |
| Crystal System | Monoclinic | - | P2₁/a | 2 | researchgate.net |
The crystal structure of Pigment Orange 5 in the space group P2₁/a contains two molecules per unit cell (Z=2). researchgate.net The molecules are described as being almost planar and forming stacks along the c-axis. researchgate.net The packing in the crystal is very dense, with molecules connected by N-H⋯O=C hydrogen bonds. This dense packing contributes to the observed insolubility of the pigment. researchgate.net
Space Group
Pigment Orange 5 crystallizes in the monoclinic space group P2(1)/a. researchgate.net
Unit Cell Dimensions
The dimensions of the unit cell for Pigment Orange 5, determined at room temperature, are as follows:
a = 16.365(5) Å researchgate.net
b = 12.874(4) Å researchgate.net
c = 6.924(2) Å researchgate.net
β = 100.143(2)° researchgate.net
These parameters define the size and shape of the repeating unit within the crystal lattice.
Number of Molecules per Unit Cell (Z)
The unit cell of Pigment Orange 5 contains two molecules (Z = 2). researchgate.net
The crystallographic data for Pigment Orange 5 is summarized in the table below:
| Parameter | Value | Unit |
|---|---|---|
| Space Group | P2(1)/a | - |
| Unit Cell Dimension a | 16.365(5) | Å |
| Unit Cell Dimension b | 12.874(4) | Å |
| Unit Cell Dimension c | 6.924(2) | Å |
| Unit Cell Angle β | 100.143(2) | ° |
| Molecules per Unit Cell | 2 | - |
Molecular Conformation and Intermolecular Interactions
Planarity of Molecules and Stacking Arrangements
Molecules of Pigment Orange 5 are described as being almost planar. researchgate.netsdc.org.uk This near-planarity facilitates their efficient packing in the crystal lattice. The molecules form stacks along the c-axis of the unit cell. researchgate.net This stacking arrangement is a common feature in many organic pigments and contributes to their crystalline nature.
Hydrogen Bonding Networks
In addition to intramolecular interactions, intermolecular hydrogen bonding networks are also present. The crystal structure reveals that molecules are connected by hydrogen bonds of the type N—H⋯O=C. researchgate.net This intermolecular hydrogen bonding contributes to the cohesion of the crystal lattice.
It is worth noting that while some sources specifically identify intermolecular N—H⋯O=C hydrogen bonds in Pigment Orange 5's crystal structure determination from powder data researchgate.net, other literature discussing beta-naphthol pigments (the class to which Pigment Orange 5 belongs) in general suggests that intermolecular hydrogen bonds may not be present, with stability and packing attributed primarily to intramolecular hydrogen bonds and van der Waals forces sdc.org.uk. However, the specific study on Pigment Orange 5's crystal structure indicates the presence and significance of intermolecular N—H⋯O=C interactions. researchgate.net
Hydrazone Tautomeric Form Predominance in Solid State
Azo pigments containing a β-naphthol coupling component, such as Pigment Orange 5, are understood to predominantly exist in the keto-hydrazone tautomeric form in the solid state. sdc.org.ukresearchgate.net This tautomerism involves the migration of a proton and a shift in double bonds, resulting in an equilibrium between the azo form and the hydrazone form. Spectroscopic studies, including IR, UV/VIS, NMR, and mass spectroscopy, have been utilized to elucidate the nature of this tautomerism. sdc.org.uk Cross-polarisation magic angle spinning (CP MAS) 13C NMR solid-state spectroscopy has been particularly useful in resolving the electronic structure of organic pigments in their solid form, confirming the predominance of the keto-hydrazone tautomer in a series of bisazo pigments. sdc.org.uk The presence of a strong bifurcated intramolecular hydrogen bond in the hydrazone form is believed to stabilize this structure and maintain the molecule in a nearly planar configuration within the crystal lattice. sdc.org.uk
Influence of Crystal Structure on Pigment Properties
The crystal structure, which describes the arrangement and packing of molecules in the solid state, plays a crucial role in determining the application properties of organic pigments. ru.nl
Correlation with Color Strength and Appearance
The color of organic pigments is primarily determined by their molecular absorption spectrum, but the molecular packing within the crystal structure significantly influences the reflectance spectrum and, consequently, the observed color. ru.nl Other coloristic properties like color strength and hiding power are also influenced by the crystal structure and particle morphology. ru.nl For Pigment Orange 5, different particle sizes can lead to variations in shade and hiding power; a larger particle size is associated with a stronger red light and high hiding power. sypigment.com
Impact on Lightfastness and Stability
The lightfastness and stability of a pigment are dependent on both its intrinsic molecular structure and its solid-state properties. ru.nl The crystal structure influences the heat stability of a pigment, and a well-performing pigment must possess sufficient heat stability to prevent changes in shade due to chemical degradation or polymorphic transitions under processing conditions. ru.nl While the inherent molecular structure contributes to light stability, the interaction of the pigment with its surrounding medium in the application significantly impacts its lightfastness. researchgate.net
High Temperature Electron Diffraction Studies on Related Pigments
High-temperature electron diffraction (ED) studies have proven valuable in understanding the crystal structures and phase transitions of organic pigments, particularly those with small crystallite sizes that are challenging to analyze with single-crystal X-ray diffraction. iucr.orgnih.govresearchgate.netnih.govacs.org For example, high-temperature 3D ED has been used to determine the crystal structure of Pigment Orange 34 at elevated temperatures, revealing a reversible phase transition. iucr.orgnih.govresearchgate.netnih.govacs.orgacs.org This technique allows for the structural elucidation of pigments under conditions relevant to their industrial processing, such as during plastics coloration where temperatures can exceed 180 °C. nih.govacs.org These studies can even help in localizing hydrogen atoms and determining the tautomeric state of molecules at different temperatures. iucr.orgnih.govresearchgate.netnih.govacs.orgacs.org
Polymorphism and Phase Transitions in Related Organic Pigments
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a significant phenomenon in organic pigments. mdpi.comul.ptwikipedia.org Different polymorphs of the same pigment can exhibit distinct solid-state properties, including color, heat stability, and dispersibility. ru.nlmdpi.comul.ptwikipedia.orgatamanchemicals.com While Pigment Orange 5 is generally described with a specific crystal structure, the potential for polymorphism exists within the broader class of organic pigments. sdc.org.uk
Polymorphic transitions, which are reversible transitions between different crystalline phases of the same chemical composition, can occur at specific temperatures and pressures. mdpi.comwikipedia.org These transitions can impact the performance of pigments during processing and in their final application. nih.govacs.org For instance, Pigment Orange 34 exhibits a reversible phase transition at high temperatures, which is relevant during plastics processing. nih.govacs.org The study of polymorphism and phase transitions in organic pigments is crucial for controlling their crystallization and ensuring consistent product properties. mdpi.comul.ptnih.gov
Degradation Pathways and Stability Studies of Pigment Orange 5
Biodegradation and Environmental Persistence The fate of Pigment Orange 5 in the environment is influenced by its potential for biodegradation and its persistence in various environmental compartmentscanada.ca.
Aerobic Biodegradation Potential Azo dyes and pigments are generally reported to be resistant to biodegradation under aerobic conditionsmst.dkiiste.org. Pigment Orange 5 is considered to be generally insoluble in water, which makes biodegradation unlikelydyespigments.net. Its very low solubility in water may render it unavailable for aerobic biodegradation if released into watercanada.ca. Studies on related diarylide yellow pigments, which are also azo pigments, indicate that they are not readily biodegradable under aerobic conditions, with low percentages of biodegradation observedcanada.ca. This suggests that Pigment Orange 5 is expected to degrade slowly, if at all, in aerobic environmentscanada.ca. While some microorganisms can decolorize azo dyes under aerobic conditions, the complete mineralization of these compounds can be challengingnih.govcdnsciencepub.com.
Data Table: Photodegradation Quantum Yields (ΦR) of Related β-Naphthol Red Pigments
| Pigment Type | ΦR Range | Indication of Light Stability |
| β-Naphthol Red Pigments | 3x10⁻⁶ to 4x10⁻⁵ | Relatively light-stable |
Note: Data is based on studies of related β-naphthol red pigments due to the structural similarities with Pigment Orange 5. researchgate.net
Data Table: Persistence and Biodegradation Characteristics of Pigment Orange 5
| Characteristic | Finding | Source |
| Mobility in soil | Expected to be immobile based on estimated Koc of 1.3X10+5 | canada.canih.gov |
| Volatilization from soil | Not expected to be an important fate process from moist or dry soil surfaces | canada.canih.gov |
| Aerobic Biodegradation | Biodegradation data not available; considered not likely due to insolubility | dyespigments.netnih.gov |
| Persistence | Expected to be persistent in water, soil, and sediment | canada.ca |
Anaerobic Reduction of Azo Bond
Azo dyes, as a broader class, are reported to undergo degradation in anoxic environments, such as anaerobic waters and sediments, primarily through the anaerobic reduction of the azo bond (-N=N-). canada.ca This reductive cleavage can lead to the formation of aromatic amines. canada.canih.gov While Pigment Orange 5, a Beta Naphthol pigment, contains an azo chromophore, specific documentation detailing its anaerobic degradation appears limited in the available information. canada.ca For such degradation to occur, the crystalline pigment would likely need to dissolve first, which is hindered by its low solubility. canada.ca The biological cleavage of azo bonds in poorly soluble azo pigments is not considered to be as significant as in more soluble counterparts. publications.gc.ca
Persistence in Water, Soil, and Sediment
Based on its physical and chemical properties, including its low aqueous solubility, Pigment Orange 5 is expected to be persistent in environmental compartments such as water, soil, and sediment. canada.canih.govcanada.ca Its particulate nature and low solubility mean that if released into water, it is likely to settle by gravity into sediments. canada.canih.gov Similarly, if released into terrestrial environments, it will tend to remain in the soil. canada.canih.gov Experimental and modelled data support the expectation of its persistence in these media. gazette.gc.ca
Influence of Particle Size and Density on Environmental Fate
The environmental fate of Pigment Orange 5 is significantly influenced by its particulate nature, including its particle size and density. canada.cacanada.ca The combination of its particle size, density, chemical stability, and low aqueous solubility dictates its partitioning behavior in the environment. canada.cacanada.ca For instance, these properties cause it to settle in sediments when in water and remain in soil. canada.cacanada.ca The average particle size for Pigment Orange 5 has been reported in ranges such as 0.32-0.37 µm, with specific surface areas of 10-12 m²/g for certain varieties, and 14 m²/g for those with larger particle sizes. zeyachem.netsypigment.com Its density is typically around 1.4 g/cm³ to 1.52 g/cm³, with a broader range of 1.48-2.00 g/cm³ also noted. zeyachem.netsypigment.comulprospector.com
Chemical and Thermal Stability
The stability of Pigment Orange 5 is crucial for its performance and environmental behavior.
Stability to Chemical Stresses and Industrial Pollutants
Pigment Orange 5 demonstrates notable stability to various chemical stresses. When incorporated into a matrix, it is expected to withstand exposure to industrial pollutants. canada.ca It exhibits good resistance to acids and alkalis. zeyachem.netsypigment.comhermetachem.com Resistance to water, oil, and solvents has also been reported. sypigment.comhermetachem.comslideshare.net Under normal conditions, the pigment is considered stable. lgcstandards.com
Thermal Degradation Studies
While specific detailed thermal degradation studies focused solely on Pigment Orange 5 are not extensively available in the provided search results, general information regarding its thermal stability exists. The pigment has a high melting point, reported around 302°C or within the range of 302-318°C. nih.govzeyachem.net Decomposition occurs when heated, emitting toxic fumes containing nitrogen oxides (NOx). nih.govlgcstandards.com Its auto-ignition temperature is reported to be above 280°C. chemicalbook.com Heat resistance is generally indicated as 140°C for certain applications, with some sources suggesting stability up to 200°C or even 220°C for short durations in specific contexts like printing inks for plastics, although exceeding this can lead to instability. zeyachem.netsypigment.comslideshare.net The thermal stability of pigments is an important factor in processes like the recycling of plastics containing printing inks. researchgate.net
| Property | Value/Observation | Source |
| Melting Point | 302 °C | nih.gov |
| Melting Point Range | 302-318 °C | zeyachem.net |
| Decomposition Products | Toxic fumes of NOx (when heated) | nih.govlgcstandards.com |
| Auto-ignition Temperature | > 280 °C | chemicalbook.com |
| Heat Resistance | 140 °C (typical) | zeyachem.netsypigment.com |
| Heat Stability | Up to 200 °C (in some contexts) | slideshare.net |
Interactive Data Table: Thermal Properties of Pigment Orange 5
Effects of Acetic Acid Vapors on Pigment Degradation (comparison with PO36)
Studies investigating the impact of atmospheric components on cultural heritage materials have included the examination of pigment degradation due to acetic acid vapors, which can originate from sources like wood packaging in display or storage environments. Research utilizing Raman spectroscopy has explored the degradation of various pigments, including Pigment Orange 36 (PO36), upon exposure to acetic acid vapors at different concentrations (approximately 150 ppm, 300 ppm, and 500 ppm) under controlled relative humidity (around 75%). schweizerbart.deugent.begeoscienceworld.org In these studies, Pigment Orange 36 demonstrated a lack of reactivity towards the acidic atmosphere. schweizerbart.deugent.begeoscienceworld.org Other tested pigments, such as malachite, lead white, lead-tin yellow type I, and red lead, showed degradation and the formation of acetate (B1210297) species. schweizerbart.deugent.begeoscienceworld.org While these studies provide insight into the behavior of some pigments under acetic acid exposure and offer a comparison point with Pigment Orange 36's stability, specific data on the effects of acetic acid vapors directly on Pigment Orange 5 were not found in the search results.
Other Degradation Factors
Beyond specific chemical exposures like acetic acid vapors, the degradation of pigments, including azo pigments like Pigment Orange 5, can be influenced by a range of environmental factors.
Effects of Humidity and Oxygen
Humidity and oxygen are known to play significant roles in the degradation of various pigments. High relative humidity can accelerate fading processes by facilitating the access of moisture to dye molecules. researchgate.net Oxygen is a key participant in many photochemical reactions that lead to degradation. Different reaction pathways can occur depending on the presence or absence of molecular oxygen. researchgate.net For instance, under aerobic conditions, a faster degradation process involving the breakdown of the chromophore can take place after the generation of singlet oxygen. researchgate.net The combined effect of high temperature and the presence of oxygen has been identified as a particularly harmful combination for the stability of some compounds, leading to accelerated degradation and color changes like browning. nih.gov While the general principles of humidity and oxygen affecting pigment stability are established, specific detailed studies on their isolated or combined effects on Pigment Orange 5 were not prominently featured in the search results.
Interaction with Metal Ions
The interaction of pigments with metal ions can also contribute to their degradation and lead to color changes. This phenomenon has been observed in various contexts, including natural pigments used as colorants. nih.govresearchgate.net Interactions between pigments and metal ions can result in the formation of metal-pigment complexes, which may affect the pigment's color intensity and stability. researchgate.net For example, the interaction between certain natural pigments and metal ions like Fe(III) or Mg(II) can lead to color formation or changes depending on factors such as pH and the stoichiometric ratio of the components. nih.gov While the potential for interaction with metal ions exists for organic pigments like Pigment Orange 5, and some pigments are obtained by complexation with metal ions (though this is a synthesis method, not necessarily a degradation pathway for PO5) researchgate.net, specific research detailing the degradation of Pigment Orange 5 through interaction with metal ions was not a primary focus of the search results.
Degradation in Cultural Heritage Contexts
Pigment degradation is a significant concern in the preservation of cultural heritage objects, such as paintings and manuscripts, which often contain various organic and inorganic pigments. schweizerbart.deheritagebites.org Naphthol reds, which share a similar basic skeleton (1-arylhydrazone-2-naphthol) with Pigment Orange 5, are historical pigments found in cultural heritage. researchgate.net Studies on the degradation of such pigments in cultural heritage contexts highlight the importance of understanding their degradation mechanisms for long-term preservation. researchgate.net Factors like light exposure are known to induce oxidation processes in some historical pigments, leading to degradation products and physical alterations of the paint layer. heritagebites.org The medium in which the pigment is incorporated, such as polymer binders, can also significantly impact its stability. researchgate.net Research in this area often involves techniques like Raman spectroscopy to analyze pigment degradation products. schweizerbart.deugent.begeoscienceworld.org While the broader context of pigment degradation in cultural heritage is well-documented, specific detailed studies focusing solely on the degradation of Pigment Orange 5 within historical artifacts were not extensively covered in the provided search results.
Predictive Models for Degradation Pathways
The development of predictive models for pigment degradation pathways is an active area of research, particularly in fields like materials science and conservation. These models aim to forecast the behavior of pigments under various environmental conditions, aiding in material selection and preservation strategies. Machine learning algorithms, for instance, are being explored for their potential in predicting the photocatalytic degradation of organic pollutants, including dyes. nih.gov These models can be trained on experimental data to predict catalyst performance and optimize degradation processes. nih.gov Response surface methodology has also been used for optimizing process variables and evaluating degradation kinetics through the modeling of experimental data for the photocatalytic degradation of some organic dyes. mdpi.com While these approaches demonstrate the application of predictive modeling to pigment and dye degradation, specific established predictive models tailored for the degradation pathways of Pigment Orange 5 were not identified in the search results. The complexity of pigment degradation, influenced by multiple interacting factors, necessitates sophisticated modeling approaches.
Ecotoxicology and Environmental Impact of Pigment Orange 5
Aquatic Ecotoxicity
The aquatic ecotoxicity of Pigment Orange 5 has been assessed through acute toxicity studies on various aquatic organisms. Due to its very low solubility in water, observations of "no effects at saturation" are relevant in understanding its potential impact in aquatic environments. canada.capublications.gc.cacanada.cacanada.cadcceew.gov.au
Acute Toxicity to Aquatic Organisms (e.g., Daphnia magna, Oryzias latipes, Pseudokirchneriella subcapitata)
Studies have investigated the acute toxicity of Pigment Orange 5 to key aquatic species. For Oryzias latipes (fish), the 48-hour LC50 is reported as > 400 mg/L. chemicalbook.comechemi.com In studies with Daphnia magna (aquatic invertebrates), the 48-hour EC50 is > 100 mg/L. chemicalbook.comechemi.com For the algae Pseudokirchneriella subcapitata, the 72-hour NOEC is > 6 µg/L. chemicalbook.comechemi.com Another study, by analogy with a product of similar composition, reported a 72-hour EC50 of 1.05 mg/l and a NOEC of >= 0.052 mg/l for Pseudokirchneriella subcapitata. surteco-na-sds.com Some studies on structurally similar compounds or ingredients in pigment products provide additional context, though are not directly for Pigment Orange 5.
Interactive Table 1: Acute Aquatic Toxicity Data for Pigment Orange 5
| Organism | Endpoint | Value | Exposure Time | Source |
| Oryzias latipes | LC50 | > 400 mg/L | 48 hours | chemicalbook.comechemi.com |
| Daphnia magna | EC50 | > 100 mg/L | 48 hours | chemicalbook.comechemi.com |
| Pseudokirchneriella subcapitata | NOEC | > 6 µg/L | 72 hours | chemicalbook.comechemi.com |
| Pseudokirchneriella subcapitata | EC50 | 1.05 mg/l (analogy) | 72 hours | surteco-na-sds.com |
| Pseudokirchneriella subcapitata | NOEC | >= 0.052 mg/l (analogy) | 72 hours | surteco-na-sds.com |
Predicted No-Effect Concentration (PNEC)
A Predicted No-Effect Concentration (PNEC) for Pigment Orange 5 in water has been estimated. One assessment derived a very conservative PNEC of 0.02 mg/L. canada.ca However, other sources indicate that no information is available for the PNEC of Pigment Orange 5. lgcstandards.comflints.co.uk
"No Effects at Saturation" Observations in Aquatic Studies
Due to the very low water solubility of Pigment Orange 5 (measured at 0.0068 mg/L), observations of "no effects at saturation" (NES) are relevant in aquatic toxicity assessments. canada.ca For sparingly soluble substances, when the effect level in toxicity tests exceeds the water solubility by a significant factor, NES is typically reported, indicating that the maximum concentration achievable in water does not cause acute effects. hpa.gov.twdigitalmaine.com Studies on structurally similar diarylide yellow pigments and other monoazo pigments have also reported no effects at saturation in acute and chronic aquatic ecotoxicity studies where solvents were not used, supporting the understanding of the behavior of low-solubility pigments in aquatic environments. publications.gc.cacanada.cacanada.cadcceew.gov.au
Terrestrial Ecotoxicity
The potential impact of Pigment Orange 5 on terrestrial ecosystems has also been considered, particularly concerning soil toxicity and mobility.
Soil Toxicity Studies (e.g., at 1000 mg/kg soil)
Chronic soil toxicity studies on diarylide yellow pigments, which share structural similarities with some azo pigments like Pigment Orange 5, have indicated no adverse effects at concentrations up to 1000 mg/kg soil (dry weight). publications.gc.cacanada.ca This is attributed to the limited bioavailability of these pigments in soil. A study on Eisenia foetida (earthworm), conducted by analogy with a similar product, showed a NOEC of 1000 mg/kg after 56 days of exposure. genesishpp.in
Interactive Table 2: Soil Toxicity Data for Pigment Orange 5 (or analogous substances)
| Organism | Endpoint | Value | Exposure Time | Remarks | Source |
| Eisenia foetida | NOEC | 1000 mg/kg soil | 56 days | By analogy with a similar product | genesishpp.in |
Mobility in Soil (Koc estimation)
The mobility of Pigment Orange 5 in soil can be estimated using its soil organic carbon-water (B12546825) partition coefficient (Koc). The estimated Koc for Pigment Orange 5 is 1.3X10+5. chemicalbook.comechemi.comnih.gov According to classification schemes, this high estimated Koc value suggests that Pigment Orange 5 is expected to be immobile in soil. chemicalbook.comechemi.comnih.gov
Bioaccumulation Potential
Bioaccumulation refers to the uptake and retention of a substance by an organism from its environment and food. The potential for a substance to bioaccumulate is often evaluated using the bioconcentration factor (BCF) and considering its affinity for lipid tissues.
Bioconcentration Factor (BCF) Estimation
The bioconcentration factor (BCF) is a measure of the ratio of the concentration of a chemical in an organism to the concentration of the chemical in the surrounding environment (usually water) at steady state. An estimated BCF of 10 has been calculated for C.I. Pigment Orange 5. chemicalbook.com This estimation was derived using an estimated log Kow of 5.7 and a regression-derived equation. chemicalbook.com
Affinity for Lipid Tissues and Organisms
New experimental data regarding the solubility of Pigment Orange 5 in water and octanol (B41247) suggest it has a low potential to accumulate in the lipid tissues of organisms. canada.ca This limited affinity for the lipid phase of living organisms contributes to its expected low bioaccumulation potential. canada.ca While some biological pigments like carotenes are known to deposit in lipid-rich tissues, this is based on their specific chemical properties and biological roles, which differ from those of synthetic organic pigments like Pigment Orange 5. allenpress.com
Assessment of Low Bioaccumulation Potential
Here is a summary of estimated bioaccumulation potential data:
| Property | Value | Method/Basis | Indication of Bioaccumulation Potential | Source |
| Estimated BCF | 10 | Estimated using log Kow and regression | Low potential | chemicalbook.comnih.gov |
| Log Kow | 5.7 | Estimated | - | chemicalbook.comnih.gov |
| Lipid Affinity | Low | Based on solubility in water and octanol data | Low potential | canada.ca |
Environmental Release and Exposure Pathways
Pigment Orange 5 can enter the environment through various pathways, primarily associated with its production, use, and disposal.
Release during Industrial Processes
Release of Pigment Orange 5 to the environment can occur during industrial processes where the pigment is used to manufacture colored products such as paints, printing inks, and textiles. canada.cacanada.ca Based on reported use patterns, approximately 2.5% of the substance is estimated to be released to soil from industrial and consumer use. canada.ca
Release during Recycling of Printing Inks
Releases of Pigment Orange 5 to wastewater are predicted to be mostly due to releases from the industrial recycling of printing ink. canada.ca It is estimated that approximately 20% of Pigment Orange 5 may be released to wastewater. canada.ca
Here is a summary of estimated environmental releases:
| Environmental Compartment | Estimated Proportion of Mass Released (%) | Major Life Cycle Stage Involved | Source |
| Soil | 2.5 | Industrial use, consumer use | canada.ca |
| Wastewater | 20 | Industrial recycling of printing ink | canada.ca |
| Air | 0.0 | - | canada.ca |
Presence in Environmental Media (Water, Soil, Sediment)
Based on its physical and chemical properties, Pigment Orange 5 is expected to be persistent in water, soil, and sediment canada.ca. It exists as a solid particle with low solubility in water, which suggests it is likely to settle to sediments if released into aquatic environments and remain in soils if released terrestrially canada.ca. Volatilization from water or dry soil surfaces is not expected to be a significant fate process due to its estimated Henry's Law constant and vapor pressure nih.gov.
A screening study in Sweden analyzed various environmental media for the presence of several pigments, including Pigment Orange 5. The study found Pigment Orange 5 in influent waters from municipal wastewater treatment plants (STPs) and in storm water samples . However, it was not detected in the effluent water of the municipal STPs, except for one instance for a different pigment (Pigment Red 53:1), indicating removal during wastewater treatment processes . Pigment Orange 5 was also not detected in samples from background areas, suggesting that emissions and transport to rural areas are likely minor .
While specific measured concentrations of Pigment Orange 5 in the Canadian environment or other countries were not identified in one assessment, the substance's properties indicate its potential to partition to soil and sediments canada.ca.
Regulatory Assessments and Environmental Risk Management
Regulatory bodies have conducted assessments to evaluate the potential environmental risks posed by Pigment Orange 5.
Government Screening Assessments (e.g., Canada)
In Canada, Pigment Orange 5 (2-Naphthalenol, 1-[(2,4-dinitrophenyl)azo]-) was identified as a high priority for screening assessment under the Canadian Environmental Protection Act, 1999 (CEPA 1999) due to its initial categorization based on persistence, bioaccumulation potential, and inherent toxicity canada.cacanada.ca. The screening assessment focused on ecological risks canada.ca.
Persistence and Bioaccumulation Regulations Compliance
Pigment Orange 5 was found to meet the persistence criteria defined in the Persistence and Bioaccumulation Regulations in Canada canada.ca. This is consistent with its physical and chemical properties, which suggest it is expected to be persistent in water, soil, and sediment canada.ca.
However, new experimental data regarding its solubility in water and octanol suggest that Pigment Orange 5 has a low potential to accumulate in the lipid tissues of organisms canada.ca. Therefore, the substance does not meet the bioaccumulation criteria as set out in the Persistence and Bioaccumulation Regulations canada.ca. An estimated bioconcentration factor (BCF) of 10 also suggests a low potential for bioconcentration in aquatic organisms nih.gov.
Overall Environmental Risk Conclusion
While azo pigments like Pigment Orange 5 are expected to adsorb strongly to soil, sediment, and sludge due to their low water solubility, and metabolic cleavage to component aromatic amines has not been shown for azo pigments that are not bioavailable, the potential for the presence of aromatic amine impurities from synthesis or in commercial products exists mst.dk. However, the Canadian assessment concluded that Pigment Orange 5 itself does not pose a significant environmental risk based on current information canada.cacanada.ca.
Toxicology and Health Effects of Pigment Orange 5
Genotoxicity Studies
Genotoxicity studies assess the potential of a substance to cause damage to genetic material. Pigment Orange 5 has been evaluated in several such assays.
In Vitro Mutagenicity Assays (e.g., Ames Test)
The Ames test is a widely used bacterial assay to evaluate a substance's potential to induce gene mutations. In early studies, Pigment Orange 5 was found to be weakly mutagenic in the Ames Salmonella typhimurium/mammalian microsome reversion test system nih.gov. Specifically, it showed mutagenicity in the frameshift strains TA1538 and TA98 nih.gov. Some studies using modified Ames tests or different strains also reported positive or equivocal results for Pigment Orange 5 bgrci.deindustrialchemicals.gov.aumst.dk. However, other assessments have concluded that D&C Orange 5 (a synonym for Pigment Orange 5) is not mutagenic in in vitro bacterial assays canada.ca. The Ames test is considered a first screening step, and while it can indicate a mutagenic potential, its predictive value for carcinogenicity in rodents is relatively low sdc.org.uk.
DNA Damage Induction in Hepatocytes (e.g., alkaline comet assay)
The alkaline comet assay is an in vitro technique used to detect DNA strand breaks and alkali-labile sites in cells. Studies using freshly isolated rat hepatocytes have demonstrated that Pigment Orange 5 can induce DNA damage nih.govresearchgate.net. Exposure to Pigment Orange 5 at a concentration of 5 µg/ml resulted in a statistically significant increase in DNA damage nih.govnih.govnih.gov. The levels of DNA damage increased with incubation time, up to 80 minutes nih.govnih.gov. The DNA damage observed was reported to be in the same range as that caused by the food carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline nih.gov. These findings suggest that Pigment Orange 5 is genotoxic in hepatocytes with metabolizing capacities nih.govresearchgate.net.
Comparison with Other Azo Pigments (e.g., Pigment Yellow 12, Pigment Red 1)
Comparisons of the genotoxicity of Pigment Orange 5 with other azo pigments have been made. In the rat hepatocyte comet assay, Pigment Orange 5 induced DNA damage at a concentration of 5 µg/ml, while Pigment Yellow 12 required a higher concentration of 20 µg/ml to produce a statistically significant increase in DNA damage nih.gov. Both pigments induced DNA damage in the same range as a known food carcinogen nih.gov.
In Ames tests, while Pigment Orange 5 was found to be weakly mutagenic, other azo pigments like Pigment Yellow 12 were generally reported as negative mst.dk. Pigment Red 1 (Para Red) was also found to be weakly mutagenic, requiring the presence of liver homogenate for mutagenicity nih.govwikipedia.org. Studies have indicated that Pigment Orange 5, along with Pigment Red 4 and Pigment Red 23, should be considered genotoxic researchgate.netnih.gov.
Role of Metabolic Reduction and Azo Linkage Cleavage
The metabolic reduction and cleavage of the azo linkage (-N=N-) are crucial factors influencing the genotoxicity and carcinogenicity of azo compounds researchgate.neteuropa.eu. Azo dyes, in general, require metabolic reduction of the azo bond to their component aromatic amines to exhibit mutagenicity in in vitro tests mst.dkmst.dk. This process can be mediated by enzymes in the liver (cytosolic and microsomal enzymes, including cytochrome P450 isozymes and NAD(P)H quinone oxidoreductase) and by intestinal microflora researchgate.neteuropa.euindustrialchemicals.gov.au.
Pigment Orange 5 is a naphthol-azo pigment nih.gov. Reductive cleavage of the azo bond in azo pigments can produce aromatic amines, many of which are suspected of being genotoxic or carcinogenic researchgate.netnih.gov. While Pigment Orange 5 has shown genotoxic effects in systems with metabolizing capacity, further investigation into its specific metabolism and the resulting cleavage products is considered necessary for a complete safety evaluation nih.gov.
Carcinogenicity Assessments
Carcinogenicity assessments evaluate the potential of a substance to cause cancer.
Long-Term Feeding Studies in Experimental Animals (rats, mice)
Long-term feeding studies in experimental animals are a primary method for assessing the carcinogenic potential of a substance. For Pigment Orange 5, studies have been conducted in both rats and mice bgrci.decanada.casdc.org.ukthegoodscentscompany.com.
Although some feeding studies in rats and skin painting studies in mice did not find evidence of carcinogenicity related to Pigment Orange 5, regulatory bodies like the FDA have concluded that the sensitivity of some earlier feeding studies was insufficient by current standards bgrci.de. The US FDA does not consider D&C Orange No. 17 (Pigment Orange 5) to be carcinogenic based on unpublished chronic studies in rats and mice canada.ca.
However, some sources classify Pigment Orange 5 as having equivocal evidence of carcinogenic activity in mice and rats based on long-term feeding studies sdc.org.uk.
Table 1: Summary of Select Genotoxicity Findings for Pigment Orange 5
| Assay Type | Test System | Key Finding | Reference |
| Ames Test | Salmonella typhimurium | Weakly mutagenic (frameshift strains TA1538, TA98) | nih.gov |
| Alkaline Comet Assay | Isolated Rat Hepatocytes | Increased levels of DNA damage at 5 µg/ml; damage increased with time. | nih.govnih.gov |
| Comparison (Comet Assay) | Isolated Rat Hepatocytes | Induced DNA damage at lower concentration (5 µg/ml) than Pigment Yellow 12 (20 µg/ml). | nih.gov |
| Comparison (Ames Test) | Salmonella typhimurium | Weakly mutagenic, unlike generally negative results for Pigment Yellow 12. | nih.govmst.dk |
Table 2: Summary of Select Carcinogenicity Findings for Pigment Orange 5
| Study Type | Animal Species | Result | Reference |
| Long-Term Feeding Study | Rats, Mice | No evidence of carcinogenicity in some studies, but sensitivity questioned. | bgrci.de |
| Chronic Studies | Rats, Mice | Not considered carcinogenic by US FDA based on unpublished studies. | canada.ca |
| Long-Term Feeding Study | Mouse, Rat | Equivocal evidence of carcinogenic activity. | sdc.org.uk |
Overall Evaluation by International Agencies (e.g., IARC classification)
Information regarding the specific classification of Pigment Orange 5 by international agencies such as the International Agency for Research on Cancer (IARC) is not consistently available across all sources. Some safety data sheets indicate that the substance is not classified as hazardous according to certain regulatory systems dyespigments.netlgcstandards.com, while others list hazard statements suggesting potential health concerns, including suspected genetic defects and suspected cancer chemicalbook.comkremerpigments.com. One source mentions that D&C Orange No. 17, a synonym for Pigment Orange 5, can cause cancer according to the Food and Drug Administration (FDA). nih.gov
Potential for Release of Aromatic Amines and Associated Risks
Azo pigments, including Pigment Orange 5, can potentially release aromatic amines under certain conditions, such as reductive cleavage. While the direct release of aromatic amines from Pigment Orange 5 is not explicitly detailed in all available sources, the potential for such cleavage in azo pigments is a recognized concern due to the known or suspected carcinogenic properties of some aromatic amines. For example, 3,3'-dichlorobenzidine (B165656) is a known aromatic amine that can be associated with certain azo pigments and is classified as a carcinogen. nih.govnih.gov The potential risks associated with the release of aromatic amines from pigments are primarily linked to their known or suspected roles as carcinogens and mutagens. chemicalbook.comecfibreglasssupplies.co.uk
Acute Toxicity and Irritation
Acute toxicity studies provide information on the potential harmful effects from a single or short-term exposure to a substance.
Oral, Dermal, and Inhalation Toxicity (LD50 values)
Available data on the acute toxicity of Pigment Orange 5 indicates a relatively low acute toxicity via oral and dermal routes.
| Exposure Route | Species | LD50 Value | Source |
| Oral | Rat (female) | > 15,000 mg/kg body weight | chemicalbook.com |
| Oral | Rat | ≥ 5,000 mg/kg | dyespigments.net |
| Oral | Rat | > 10,000 mg/kg or greater | sypigment.com |
| Dermal | Rat (male/female) | > 2,000 mg/kg body weight | chemicalbook.com |
| Dermal | 2,000 mg/kg | lgcstandards.com | |
| Inhalation | No data available | lgcstandards.comchemicalbook.comkremerpigments.com |
No specific data on inhalation toxicity (LC50 values) for Pigment Orange 5 were readily available in the consulted sources.
Skin and Eye Irritation Potential
Studies on the irritation potential of Pigment Orange 5 indicate that it is generally not considered a significant skin or eye irritant.
Skin irritation: Some sources report no data available or state that it is not an irritant. dyespigments.netlgcstandards.comchemicalbook.comzeyachem.net One source indicates a slight irritant effect in rabbits. kremerpigments.com
Eye irritation: Some sources report no data available or state that it is not an irritant. dyespigments.netlgcstandards.comchemicalbook.comkremerpigments.comzeyachem.net However, aggregated GHS information from multiple reports indicates that Pigment Orange 5 can cause serious eye irritation based on 51.7% of reports. nih.gov
Sensitization and Allergic Reactions
The potential for Pigment Orange 5 to cause sensitization and allergic reactions has been investigated.
Potential for Allergic Skin Reaction
Some safety data sheets indicate that Pigment Orange 5 may cause an allergic skin reaction. chemicalbook.comkremerpigments.com While some sources report no data available on sensitization dyespigments.netchemicalbook.com, others explicitly state that it is not a sensitizer (B1316253) dyespigments.net or that no relevant data were found kremerpigments.com. However, the hazard statement H317, indicating that it "May cause an allergic skin reaction," is listed for Pigment Orange 5 in some classifications. chemicalbook.comkremerpigments.com Research on tattoo pigments has identified Pigment Orange 13 as being present in some allergic tattoo reactions, but Pigment Orange 5 was also identified in a small percentage of biopsies from chronic allergic reactions in red tattoos (0.9%). researchgate.netnih.gov
Occupational Contact Dermatitis in Exposed Workers (comparison with other azo pigments)
Occupational contact dermatitis is an inflammatory skin reaction that can occur when workers are exposed to sensitizing substances in the workplace. While soluble azo dyes are known to be capable of inducing allergic contact dermatitis (ACD), data specifically linking azo pigments, including Pigment Orange 5, to ACD is limited in the literature. researchgate.net Some sources indicate that only a few pigments have been associated with allergic contact dermatitis, primarily in extensively exposed painters. These instances were linked to earlier synthetic organic pigments, which have largely been replaced by pigments with improved properties. mst.dkmst.dk
Compared to azo dyes, which are more readily absorbed and metabolized, the low solubility of azo pigments generally results in less systemic exposure and potentially a lower risk of sensitization. researchgate.netmst.dkmst.dk However, the potential for skin sensitization from organic pigments in plastics has been noted, as demonstrated by a case of allergic contact dermatitis caused by Pigment Orange 34 in a plastic glove. medicaljournals.se While Pigment Orange 5 was found to be weakly positive in some early Ames tests compared to other azo pigments tested, this relates to mutagenicity rather than skin sensitization. mst.dk Some safety data sheets for Pigment Orange 5 indicate that it "May cause an allergic skin reaction" (H317), although others report no data on sensitization or classify it as not a sensitizer. chemicalbook.comkremerpigments.comdyespigments.net
Toxicokinetics and Bioavailability in Biological Systems
Toxicokinetics describes how a substance is absorbed, distributed, metabolized, and excreted by the body, while bioavailability refers to the proportion of a substance that enters the circulation when introduced into the body and so is able to have an active effect. For Pigment Orange 5, its toxicokinetics and bioavailability are significantly influenced by its physical properties, particularly its low solubility in water. mst.dksypigment.com
Gastrointestinal Absorption and Excretion
Due to its very low solubility in water, Pigment Orange 5 is poorly absorbed in the gastrointestinal tract. mst.dk Studies in laboratory animals have shown that highly water-insoluble lipophilic azo pigments are poorly absorbed and consequently excreted largely unchanged in the faeces. mst.dk
Low Bioavailability and Lack of Acute/Chronic Effects
The low water solubility and poor absorption of Pigment Orange 5 result in low bioavailability in biological systems. mst.dk This limited systemic availability contributes to its observed low acute toxicity. mst.dkdyespigments.netindustrialchemicals.gov.au Acute oral toxicity studies in rats have shown LD50 values greater than 5000 mg/kg body weight, indicating a low level of acute toxicity via this route of exposure. chemicalbook.comdyespigments.netindustrialchemicals.gov.aubgrci.de Similarly, dermal LD50 in rats was found to be greater than 2000 mg/kg bw, suggesting low acute dermal toxicity. chemicalbook.comindustrialchemicals.gov.au While some hazard statements suggest potential chronic effects like carcinogenicity and mutagenicity, these are often associated with the potential release of aromatic amines upon metabolism, which is limited for poorly bioavailable pigments. chemicalbook.comkremerpigments.comsigmaaldrich.com
Metabolite Formation and Potential for Aromatic Amine Release
Azo compounds, including azo pigments, have the potential to undergo reductive cleavage of the azo linkage, which can lead to the formation of aromatic amines. mst.dkindustrialchemicals.gov.audergipark.org.treuropa.eu Many aromatic amines are of toxicological concern due to their potential for skin sensitization, genotoxicity, and carcinogenicity. mst.dkindustrialchemicals.gov.audergipark.org.treuropa.eu This cleavage is typically mediated by azoreductase enzymes, which can be found in the liver, gastrointestinal tract microflora, and skin bacteria. researchgate.neteuropa.eu
In vitro studies using metabolically active rat hepatocytes indicated that Pigment Orange 5 caused DNA damage, suggesting a potential for genotoxicity under conditions where metabolism is possible. industrialchemicals.gov.aunih.gov However, in vivo mutagenicity tests for Pigment Orange 5 have generally been negative. dyespigments.netindustrialchemicals.gov.au The discrepancy between in vitro and in vivo findings may be attributed to the low bioavailability and limited metabolic conversion in the living organism.
Regulatory and Safety Information
The regulatory status and safety information for Pigment Orange 5 are based on its intrinsic properties and potential hazards. Regulations vary across different regions and applications. ontosight.ai
GHS Classification and Hazard Statements (e.g., H317, H341, H351)
Based on various safety data sheets and regulatory assessments, Pigment Orange 5 is associated with certain GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard classifications and statements. Common hazard statements attributed to Pigment Orange 5 include:
H317: May cause an allergic skin reaction. chemicalbook.comkremerpigments.comheubach.com
H341: Suspected of causing genetic defects. chemicalbook.comkremerpigments.comsigmaaldrich.comheubach.com
H351: Suspected of causing cancer. chemicalbook.comkremerpigments.comsigmaaldrich.comheubach.com
It is important to note that the reported classifications can vary between sources, and some reports indicate that the chemical does not meet certain GHS hazard criteria. nih.gov Precautionary statements often associated with these hazards include obtaining special instructions before use, avoiding breathing dust, wearing protective gloves and clothing, and seeking medical advice if exposed or concerned. chemicalbook.comkremerpigments.comheubach.com
In addition to these, some sources also list H319 (Causes serious eye irritation) nih.govsigmaaldrich.com, although others report no eye irritation dyespigments.net or slight eye irritation in animal studies industrialchemicals.gov.au.
Regulatory bodies in different countries have evaluated Pigment Orange 5. For example, the Government of Canada concluded that Pigment Orange 5 is not harmful to the environment or human health at current levels of exposure and does not meet the criteria for being considered a danger to human life or health under CEPA. canada.cacanada.ca In the United States, D&C Orange No. 17, which is chemically equivalent to Pigment Orange 5, is permanently listed with certification required for use in externally applied drugs and cosmetics, with specific restrictions on concentration and application area. fda.govcosmeticsinfo.org
Table: GHS Hazard Statements for Pigment Orange 5
| Hazard Statement Code | Hazard Statement Description | Source(s) |
| H317 | May cause an allergic skin reaction. | chemicalbook.comkremerpigments.comheubach.com |
| H341 | Suspected of causing genetic defects. | chemicalbook.comkremerpigments.comsigmaaldrich.comheubach.com |
| H351 | Suspected of causing cancer. | chemicalbook.comkremerpigments.comsigmaaldrich.comheubach.com |
| H319 | Causes serious eye irritation. | nih.govsigmaaldrich.com |
Table: Acute Toxicity Estimates for Pigment Orange 5
| Exposure Route | Species | LD50/LC50 Value | Indication | Source(s) |
| Oral | Rat | > 15,000 mg/kg bw or ≥ 5000 mg/kg | Low Acute Toxicity | chemicalbook.comdyespigments.netindustrialchemicals.gov.aubgrci.de |
| Dermal | Rat | > 2,000 mg/kg bw | Low Acute Toxicity | chemicalbook.comindustrialchemicals.gov.aulgcstandards.com |
| Inhalation | Rat | No data available | - | chemicalbook.comlgcstandards.com |
Table: Mutagenicity/Genotoxicity Findings for Pigment Orange 5
| Test Type | Result | Notes | Source(s) |
| Ames Test (in vitro) | Negative | Some early tests showed weak positive results. | mst.dkindustrialchemicals.gov.au |
| In vitro chromosome aberration test | Not clastogenic | In V79 cells, with or without metabolic activation. | bgrci.de |
| DNA repair test (primary rat hepatocytes) | Negative | - | bgrci.de |
| Comet assay (primary rat hepatocytes) | Positive | Induced DNA damage at non-cytotoxic levels. | bgrci.deindustrialchemicals.gov.aunih.gov |
| In vivo mouse bone marrow micronucleus test | Negative | - | industrialchemicals.gov.au |
Table: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Pigment Orange 5 | 18981 |
| 2,4-dinitroaniline (B165453) | 6190 |
| 2-naphthol (B1666908) | 6893 |
Note: 2,4-dinitroaniline and 2-naphthol are potential cleavage products if the azo bond of Pigment Orange 5 were to be reduced.##
Pigment Orange 5, also known by its Colour Index number 12075 and CAS number 3468-63-1, is a synthetic organic pigment belonging to the monoazo chemical class. sigmaaldrich.comvipulorganics.com Its toxicological profile has been the subject of investigation to understand its potential impact on human health, particularly in occupational settings and through consumer product exposure.
Occupational Contact Dermatitis in Exposed Workers (comparison with other azo pigments)
Occupational contact dermatitis is an inflammatory skin reaction that can occur when workers are exposed to sensitizing substances in the workplace. While soluble azo dyes are known to be capable of inducing allergic contact dermatitis (ACD), data specifically linking azo pigments, including Pigment Orange 5, to ACD is limited in the literature. researchgate.net Some sources indicate that only a few pigments have been associated with allergic contact dermatitis, primarily in extensively exposed painters. mst.dkmst.dk These instances were linked to earlier synthetic organic pigments, which have largely been replaced by pigments with improved properties. mst.dkmst.dk
Compared to azo dyes, which are more readily absorbed and metabolized, the low solubility of azo pigments generally results in less systemic exposure and potentially a lower risk of sensitization. researchgate.netmst.dkmst.dk However, the potential for skin sensitization from organic pigments in plastics has been noted, as demonstrated by a case of allergic contact dermatitis caused by Pigment Orange 34 in a plastic glove. medicaljournals.se While Pigment Orange 5 was found to be weakly positive in some early Ames tests compared to other azo pigments tested, this relates to mutagenicity rather than skin sensitization. mst.dk Some safety data sheets for Pigment Orange 5 indicate that it "May cause an allergic skin reaction" (H317), although others report no data on sensitization or classify it as not a sensitizer. chemicalbook.comkremerpigments.comdyespigments.net
Toxicokinetics and Bioavailability in Biological Systems
Toxicokinetics describes how a substance is absorbed, distributed, metabolized, and excreted by the body, while bioavailability refers to the proportion of a substance that enters the circulation when introduced into the body and so is able to have an active effect. For Pigment Orange 5, its toxicokinetics and bioavailability are significantly influenced by its physical properties, particularly its low solubility in water. mst.dksypigment.com
Gastrointestinal Absorption and Excretion
Due to its very low solubility in water, Pigment Orange 5 is poorly absorbed in the gastrointestinal tract. mst.dk Studies in laboratory animals have shown that highly water-insoluble lipophilic azo pigments are poorly absorbed and consequently excreted largely unchanged in the faeces. mst.dk
Low Bioavailability and Lack of Acute/Chronic Effects
The low water solubility and poor absorption of Pigment Orange 5 result in low bioavailability in biological systems. mst.dk This limited systemic availability contributes to its observed low acute toxicity. mst.dkdyespigments.netindustrialchemicals.gov.au Acute oral toxicity studies in rats have shown LD50 values greater than 5000 mg/kg body weight, indicating a low level of acute toxicity via this route of exposure. chemicalbook.comdyespigments.netindustrialchemicals.gov.aubgrci.de Similarly, dermal LD50 in rats was found to be greater than 2000 mg/kg bw, suggesting low acute dermal toxicity. chemicalbook.comindustrialchemicals.gov.au While some hazard statements suggest potential chronic effects like carcinogenicity and mutagenicity, these are often associated with the potential release of aromatic amines upon metabolism, which is limited for poorly bioavailable pigments. chemicalbook.comkremerpigments.comsigmaaldrich.com
Metabolite Formation and Potential for Aromatic Amine Release
Azo compounds, including azo pigments, have the potential to undergo reductive cleavage of the azo linkage, which can lead to the formation of aromatic amines. mst.dkindustrialchemicals.gov.audergipark.org.treuropa.eu Many aromatic amines are of toxicological concern due to their potential for skin sensitization, genotoxicity, and carcinogenicity. mst.dkindustrialchemicals.gov.audergipark.org.treuropa.eu This cleavage is typically mediated by azoreductase enzymes, which can be found in the liver, gastrointestinal tract microflora, and skin bacteria. researchgate.neteuropa.eu
In vitro studies using metabolically active rat hepatocytes indicated that Pigment Orange 5 caused DNA damage, suggesting a potential for genotoxicity under conditions where metabolism is possible. industrialchemicals.gov.aunih.gov However, in vivo mutagenicity tests for Pigment Orange 5 have generally been negative. dyespigments.netindustrialchemicals.gov.au The discrepancy between in vitro and in vivo findings may be attributed to the low bioavailability and limited metabolic conversion in the living organism.
Regulatory and Safety Information
The regulatory status and safety information for Pigment Orange 5 are based on its intrinsic properties and potential hazards. Regulations vary across different regions and applications. ontosight.ai
GHS Classification and Hazard Statements (e.g., H317, H341, H351)
Based on various safety data sheets and regulatory assessments, Pigment Orange 5 is associated with certain GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard classifications and statements. Common hazard statements attributed to Pigment Orange 5 include:
H317: May cause an allergic skin reaction. chemicalbook.comkremerpigments.comheubach.com
H341: Suspected of causing genetic defects. chemicalbook.comkremerpigments.comsigmaaldrich.comheubach.com
H351: Suspected of causing cancer. chemicalbook.comkremerpigments.comsigmaaldrich.comheubach.com
It is important to note that the reported classifications can vary between sources, and some reports indicate that the chemical does not meet certain GHS hazard criteria. nih.gov Precautionary statements often associated with these hazards include obtaining special instructions before use, avoiding breathing dust, wearing protective gloves and clothing, and seeking medical advice if exposed or concerned. chemicalbook.comkremerpigments.comheubach.com
In addition to these, some sources also list H319 (Causes serious eye irritation) nih.govsigmaaldrich.com, although others report no eye irritation dyespigments.net or slight eye irritation in animal studies industrialchemicals.gov.au.
Regulatory bodies in different countries have evaluated Pigment Orange 5. For example, the Government of Canada concluded that Pigment Orange 5 is not harmful to the environment or human health at current levels of exposure and does not meet the criteria for being considered a danger to human life or health under CEPA. canada.cacanada.ca In the United States, D&C Orange No. 17, which is chemically equivalent to Pigment Orange 5, is permanently listed with certification required for use in externally applied drugs and cosmetics, with specific restrictions on concentration and application area. fda.govcosmeticsinfo.org
Table: GHS Hazard Statements for Pigment Orange 5
| Hazard Statement Code | Hazard Statement Description | Source(s) |
| H317 | May cause an allergic skin reaction. | chemicalbook.comkremerpigments.comheubach.com |
| H341 | Suspected of causing genetic defects. | chemicalbook.comkremerpigments.comsigmaaldrich.comheubach.com |
| H351 | Suspected of causing cancer. | chemicalbook.comkremerpigments.comsigmaaldrich.comheubach.com |
| H319 | Causes serious eye irritation. | nih.govsigmaaldrich.com |
Table: Acute Toxicity Estimates for Pigment Orange 5
| Exposure Route | Species | LD50/LC50 Value | Indication | Source(s) |
| Oral | Rat | > 15,000 mg/kg bw or ≥ 5000 mg/kg | Low Acute Toxicity | chemicalbook.comdyespigments.netindustrialchemicals.gov.aubgrci.de |
| Dermal | Rat | > 2,000 mg/kg bw | Low Acute Toxicity | chemicalbook.comindustrialchemicals.gov.aulgcstandards.com |
| Inhalation | Rat | No data available | - | chemicalbook.comlgcstandards.com |
Table: Mutagenicity/Genotoxicity Findings for Pigment Orange 5
| Test Type | Result | Notes | Source(s) |
| Ames Test (in vitro) | Negative | Some early tests showed weak positive results. | mst.dkindustrialchemicals.gov.au |
| In vitro chromosome aberration test | Not clastogenic | In V79 cells, with or without metabolic activation. | bgrci.de |
| DNA repair test (primary rat hepatocytes) | Negative | - | bgrci.de |
| Comet assay (primary rat hepatocytes) | Positive | Induced DNA damage at non-cytotoxic levels. | bgrci.deindustrialchemicals.gov.aunih.gov |
| In vivo mouse bone marrow micronucleus test | Negative | - | industrialchemicals.gov.au |
Precautionary Statements and Safe Handling
Safe handling of Pigment Orange 5 involves measures to minimize exposure and prevent adverse effects. Precautionary statements include obtaining special instructions before use and not handling the substance until all safety precautions have been read and understood. chemicalbook.comkremerpigments.com It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray of the pigment. chemicalbook.comkremerpigments.com Contaminated work clothing should not be allowed out of the workplace. chemicalbook.comkremerpigments.com
Appropriate personal protective equipment (PPE) should be used, including wearing protective gloves, protective clothing, and eye/face protection. chemicalbook.comkremerpigments.com Specifically, chemical-resistant, impervious gloves should be worn, and eye protection such as tightly fitting safety goggles or safety glasses with side shields is recommended. lgcstandards.comchemicalbook.com In cases where exposure limits are exceeded or irritation occurs, the use of a full-face respirator may be necessary. chemicalbook.com Handling should occur in a well-ventilated place, and the formation of dust and aerosols should be avoided. chemicalbook.com General hygiene considerations include avoiding contact with skin, eyes, or clothing, and washing hands before breaks and after work. lgcstandards.com Do not eat, drink, or smoke when using the product. lgcstandards.comecfibreglasssupplies.co.uk Measures should be taken to prevent fire caused by electrostatic discharge. chemicalbook.com
In the event of exposure, recommended first aid measures include moving the affected person to fresh air if inhaled, washing contaminated skin with soap and plenty of water, and rinsing eyes with pure water for at least 15 minutes. chemicalbook.com If ingested, rinsing the mouth with water is advised, but vomiting should not be induced, and medical attention should be sought immediately. chemicalbook.com
Storage recommendations include keeping the substance tightly closed in a dry, cool, and well-ventilated place, avoiding direct sources of heat. sypigment.com Containers should be positioned so that labeling is visible, and they should be closed immediately after use. sypigment.com Avoid contact with oxidizing agents. ecfibreglasssupplies.co.uk
Regulatory Status as a Color Additive (e.g., D&C Orange No. 17)
Pigment Orange 5 has a history as a color additive under the designation D&C Orange No. 17. nih.govwikidata.org However, it has been delisted by the U.S. Food and Drug Administration (FDA). fda.govfda.govca.gov It was formerly subject to certification for use in drugs and cosmetics. fda.govfda.gov The delisting for ingested use occurred in 1983. fda.govca.gov Provisional regulations and temporary tolerances for its use in lipsticks, dentifrices, mouthwashes, and other ingested drugs were established and subsequently cancelled or revoked. fda.gov Its listing for use in external drugs and cosmetics under Good Manufacturing Practices (GMP) was also eventually revoked. fda.gov The FDA states that D&C Orange No. 17 can cause cancer. nih.gov
Chemical Safety Assessments (e.g., Canada's Challenge)
Pigment Orange 5 (CAS Registry Number 3468-63-1) was included in Batch 3 of the Challenge under the Canadian Environmental Protection Act, 1999 (CEPA 1999). canada.cacanada.cachemreg.net This substance was identified as a high priority for screening assessment due to initial indications of potential persistence, bioaccumulation, and inherent toxicity to non-human organisms, and because it was believed to be in commerce in Canada. canada.ca
The Government of Canada conducted a screening assessment of Pigment Orange 5. canada.cacanada.ca Based on this assessment, which focused primarily on ecological risks as the substance was not considered a high priority for human health risk assessment based on initial tools, it was concluded that Pigment Orange 5 does not meet any of the criteria set out in section 64 of CEPA 1999. canada.ca The assessment determined that Pigment Orange 5 is not harmful to the environment as it was found not to accumulate and not to cause harm to organisms. canada.ca Therefore, no further action was deemed necessary for Pigment Orange 5 under this initiative, and it was not added to Schedule 1 of CEPA 1999. canada.cacanada.cachemreg.net The final screening assessment report was published in March 2009. canada.ca
Advanced Analytical Methodologies for Pigment Orange 5
Spectroscopic Characterization
Spectroscopic methods are fundamental in elucidating the molecular structure and electronic transitions of Pigment Orange 5.
Fourier Transform Infrared Spectroscopy (FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in Pigment Orange 5. By measuring the absorption of infrared radiation at different wavelengths, FTIR provides a molecular fingerprint of the compound. This technique can reveal characteristic vibrations associated with azo (-N=N-), nitro (-NO2), hydroxyl (-OH), and aromatic C-H and C=C bonds within the PO5 structure. FTIR analysis can be performed on solid samples, often prepared as KBr pellets or through attenuated total reflectance (ATR) researchgate.net. While FTIR is highly sensitive to the fiber matrix in some applications, it can still provide indications of pigments present, particularly at higher concentrations spectroscopyonline.com. Studies on other orange pigments have shown FTIR revealing functional groups like C-O-C, C-H, C=O, C=C, and OH, which can be correlated to known pigment structures medcraveonline.com.
UV/VIS Spectroscopy for Tautomeric Forms
UV/VIS spectroscopy is employed to study the electronic transitions within the Pigment Orange 5 molecule, particularly its absorption in the ultraviolet and visible regions of the spectrum. The absorption characteristics are influenced by the compound's chromophores, such as the azo group and the conjugated pi systems of the aromatic rings. UV/VIS spectroscopy can be used to determine the maximum absorbance (λmax) of the pigment, which is related to its color nih.govmasterorganicchemistry.com. For organic pigments, the color is strongly dependent on the band gap, with absorbed photons having energy higher than the band gap cam.ac.uk.
Pigment Orange 5, as an azo pigment, can exist in different tautomeric forms, primarily the azo and hydrazone forms. UV/VIS spectroscopy, often in conjunction with other techniques like Raman spectroscopy, can provide insights into the predominant tautomeric form present in a given state or solution csic.es. The absorption profiles in the UV-Vis spectra can be modified by factors like pH, indicating shifts in tautomeric equilibrium csic.es. For certain azo dyes, the keto-hydrazone (KH) tautomer is bathochromically shifted compared to the hydroxy-azo (HA) tautomer and typically exhibits higher tinctorial strength csic.es.
Raman Spectroscopy for Degradation Analysis
Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a molecule, offering complementary data to FTIR. It is particularly useful for analyzing organic pigments and can be applied to study their degradation sdc.org.ukresearchgate.netgeoscienceworld.orgugent.bemorana-rtd.com. Raman spectroscopy can detect stretching vibrations of chemical groups, such as the nitro group in azo pigments morana-rtd.com. Studies on the degradation of other pigments have utilized Raman spectroscopy to identify the formation of new compounds, such as sulfate (B86663) compounds, upon exposure to UV light or other environmental factors mdpi.comshimadzu.com. While differentiating between some orange and yellow pigments by Raman spectroscopy alone can be challenging, it offers advantages over FTIR in detecting weak IR frequencies and can be highly sensitive due to resonance effects spectroscopyonline.commorana-rtd.com. Raman analysis has been used to examine the degradation of pigments exposed to acetic acid vapours, although Pigment Orange 36, a different azo pigment, showed no signs of degradation under the tested conditions geoscienceworld.orgugent.be.
Mass Spectrometry (MS) for Degradation Product Identification (e.g., LC-MS, GC-MS, UHPLC-HRMS)
Mass spectrometry (MS) techniques, often coupled with chromatographic separation methods like Liquid Chromatography (LC-MS, UHPLC-HRMS) or Gas Chromatography (GC-MS), are powerful tools for identifying Pigment Orange 5 and its potential degradation products sdc.org.ukacs.org. MS provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the identification of fragmentation patterns. This is crucial for confirming the identity of the intact pigment and for elucidating the structures of compounds formed during degradation processes.
For instance, Laser Desorption Ionization-Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (LDI-FTICRMS) has been used to obtain MS fingerprints of orange pigments, identifying pseudomolecular ions and fragment ions scispace.com. The absence of these ions after aging can indicate degradation scispace.com. LC-MS/MS has been employed to track intermediate products formed during the degradation of other organic dyes, such as substituted phenols and aromatic amines, which can result from the cleavage of azo bonds researchgate.netuga.edu. Pigment Orange 5 is an azo colorant, and under anaerobic or reducing conditions, azo dyes can degrade to substituted aromatic constituents canada.camst.dk.
Solid-State Nuclear Magnetic Resonance (NMR) for Crystal Structure Elucidation
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for investigating the structural properties of solid materials, including organic pigments like Pigment Orange 5. It provides detailed information about the local environment of atoms within the crystal lattice. Cross-polarisation magic angle spinning (CP/MAS) 13C NMR solid-state spectroscopy, for example, has been used to resolve the electronic structure of organic pigments and determine the number of molecules per unit cell sdc.org.uk.
Solid-state NMR can also provide insights into the tautomeric state of pigments in the solid state sdc.org.ukacs.org. Studies on other azo pigments have utilized solid-state NMR to confirm the presence of the hydrazone tautomeric form sdc.org.ukacs.orgresearchgate.net. This technique is particularly useful when single-crystal X-ray diffraction is not feasible for microcrystalline pigmentary powders sdc.org.uk. Solid-state NMR, sometimes combined with X-ray powder diffraction and computational methods, aids in the determination and confirmation of crystal structures and the investigation of tautomerism researchgate.netresearchgate.netunito.it.
Chromatographic Techniques
Chromatographic techniques are essential for the separation, identification, and quantification of Pigment Orange 5 from mixtures or complex matrices. These methods separate components based on their differential partitioning between a stationary phase and a mobile phase savemyexams.commsichicago.org.
High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for the analysis of organic pigments, including Pigment Orange 5 researchgate.netscientificlabs.co.ukasean.org. Reverse phase HPLC methods with mobile phases containing acetonitrile, water, and an acid (like phosphoric acid or formic acid for MS compatibility) are commonly employed sielc.com. HPLC allows for the separation of Pigment Orange 5 from other components in a sample, and its purity can be assessed using this method scientificlabs.co.uk. The identity of the pigment can be confirmed by comparing its retention time and spectrum to those of an analytical standard asean.org. HPLC, often coupled with UV/VIS or MS detection, is also used to analyze degradation products researchgate.netuga.edu.
Thin-Layer Chromatography (TLC) is another chromatographic technique that can be used for the separation and identification of pigments researchgate.netsavemyexams.comasean.orgresearchgate.net. TLC involves spotting the sample onto a thin layer of adsorbent material on a plate and developing it with a solvent system. Different pigments will migrate at different rates, resulting in separated spots savemyexams.commsichicago.org. TLC can be used as a preliminary method for pigment analysis and to assess the complexity of a sample before applying more advanced techniques like HPLC asean.orgresearchgate.net. The retention factor (Rf) value, which is the ratio of the distance traveled by the pigment to the distance traveled by the solvent front, can be calculated for identification purposes savemyexams.commsichicago.org.
Chromatographic methods are crucial for sample preparation and analysis in various applications, including the analysis of colorants in cosmetic products asean.org and the characterization of pigments in different materials researchgate.net.
Thin Layer Chromatography (TLC)
Microscopy and Imaging Techniques
Microscopy and imaging techniques provide valuable insights into the physical characteristics of Pigment Orange 5, including its morphology, particle size, and distribution within a matrix, as well as its elemental composition.
Confocal Microscopy combined with Micro-Raman spectroscopy allows for the non-destructive chemical identification and spatial distribution mapping of pigments within a matrix with high spatial resolution. Confocal microscopy provides the ability to focus on specific layers or particles within a sample, while Micro-Raman spectroscopy provides molecular vibrational information, acting as a chemical fingerprint for identification.
Confocal Raman microscopy is well-suited for the identification and classification of microparticles, offering high-resolution images and chemical identification through Raman spectroscopy oxinst.com. It is a non-destructive technique that requires minimal sample preparation oxinst.com. Raman microscopy can generate high-resolution images showing both structural features and the distribution of molecules within a sample oxinst.com. Confocal Raman microscopy is also useful for characterizing small particles and obtaining depth profiles without physical cross-sectioning, complementing techniques like SEM-EDS and micro-FT-IR spectroscopyonline.com. It is particularly effective for analyzing the molecular composition and structure of samples spectroscopyonline.com. While not specifically focused on Pigment Orange 5, high-resolution micro-Raman scattering measurements using a confocal system have been used to study the degradation of other orange pigments, such as CdS orange, in the context of cultural heritage, demonstrating the technique's relevance for analyzing orange pigments in matrices mdpi.com. Micro-confocal Raman Spectroscopy has also been used alongside other techniques to characterize pigments in historical paintings, showing its application in analyzing pigments within artistic matrices researchgate.net. The combination of confocal microscopy and micro-Raman spectroscopy provides a powerful approach for the in situ characterization and identification of Pigment Orange 5 particles and their distribution within various materials.
Transmission Electron Microscopy (TEM) is a technique that provides high-resolution images of the internal structure and morphology of materials, including pigment particles. TEM is particularly useful for examining the crystal shape, size, and habit of pigments, which can significantly influence their optical properties and performance.
TEM has been used to observe the morphology of crystals of other organic pigments, such as Pigment Red 53:2, revealing characteristics like needle-like shapes researchgate.net. TEM investigations are also carried out for electron diffraction studies on organic crystals, providing information on crystal size and orientation nih.gov. It is important to note that organic compounds in the high vacuum of a TEM can be susceptible to sublimation and electron beam damage, sometimes necessitating low-temperature analysis nih.gov. TEM, often combined with electron diffraction, has been part of multi-technique approaches to determine the crystal structure of pigments, including inorganic orange pigments like Pigment Orange 82 helmholtz-berlin.de. Electron diffraction experiments, typically performed in a TEM, are used for crystal structure determination of organic pigments, allowing for the reconstruction of a 3D reciprocal volume to obtain information on lattice parameters, crystal symmetry, and reflection intensities rsc.org. While specific TEM images detailing the crystal morphology of Pigment Orange 5 were not found in the provided results, the application of TEM for studying the morphology and crystal structure of various organic and inorganic pigments is well-established, indicating its utility for characterizing the crystalline form of Pigment Orange 5.
Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS), also known as SEM-EDX, is a technique that provides high-resolution images of a sample's surface morphology along with elemental composition analysis. SEM-EDS is particularly valuable for identifying the elemental components of pigments and examining their distribution within a sample.
SEM-EDS analysis is considered an invaluable tool for analyzing the composition of features on a micro-scale and has been widely used in the identification of pigments in various materials, often in combination with techniques like Raman spectroscopy researchgate.netopenedition.org. SEM provides images that can reveal topography and microstructure, while EDS provides quantitative details on the elemental composition by analyzing the characteristic X-rays emitted from the sample when bombarded with electrons france-scientifique.fr. This allows for the identification of the elements present and can also be used to generate elemental maps showing their spatial distribution researchgate.netfrance-scientifique.fr. SEM-EDS has been applied to characterize the elemental composition of pigments in matrices such as paintings researchgate.netopenedition.orgmdpi.com. Using a backscattered electron detector in SEM can provide images where brightness is related to the atomic number, aiding in the differentiation of materials with different compositions mdpi.com. SEM-EDS is a micro-invasive technique, typically requiring small samples mdpi.com. While a specific SEM-EDS analysis solely focused on Pigment Orange 5 was not detailed, the technique's broad application in pigment analysis confirms its suitability for determining the elemental composition of Pigment Orange 5, identifying any inorganic components or extenders, and studying its distribution within a sample matrix.
Transmission Electron Microscopy (TEM) for Crystal Morphology
X-ray Diffraction Techniques
X-ray diffraction (XRD) is a powerful technique for characterizing the crystalline structure of solid materials, including organic pigments like Pigment Orange 5. Different XRD methodologies provide insights into crystal packing, polymorphism, and the structure of nanocrystalline forms.
Synchrotron X-ray Powder Diffraction for Crystal Structure Determination
Synchrotron X-ray Powder Diffraction (XRPD) is a valuable tool for determining the crystal structures of organic pigments, particularly when only polycrystalline material is available or when dealing with small crystal sizes or complex structures. While the crystal structure of Pigment Orange 5 has been solved using routinely measured laboratory X-ray powder data, Synchrotron XRPD can offer higher resolution and intensity, which can be crucial for challenging samples or for more detailed structural analysis. [PubChem 6]
The structure of Pigment Orange 5 was determined from laboratory XRPD data without initial indexing, utilizing a combination of lattice energy minimization and simultaneous fitting to the X-ray powder diagram. The structure was subsequently refined using Rietveld methods. Pigment Orange 5 crystallizes in the space group P2₁/a. The unit cell parameters were determined to be a = 16.365(5) Å, b = 12.874(4) Å, c = 6.924(2) Å, and β = 100.143(2)°, with Z = 2. [PubChem 6] The molecules within the crystal structure are nearly planar and arrange themselves in stacks along the c-axis. This packing arrangement, which includes hydrogen bridges, contributes to the pigment's observed insolubility. [PubChem 6]
Studies on other organic pigments, such as Pigment Yellow 138, have also utilized XRPD for crystal structure determination, sometimes in combination with solid-state NMR to investigate tautomeric states. [PubChem 6] The challenges encountered in solving structures from powder data, such as those for 4,11-difluoroquinacridone where multiple structural models could fit the same pattern, highlight the complexity involved and the need for robust analytical approaches. [PubChem 6]
Electron Diffraction (ED) for Nanocrystalline Materials
Electron Diffraction (ED), particularly three-dimensional (3D) ED, has emerged as a reliable method for the structure analysis of materials with sub-micrometer sized crystals, where conventional single-crystal X-ray diffraction is not feasible. [PubChem 13, 24, 26] This is particularly relevant for many industrial organic pigments, which are often produced with small crystallite sizes (e.g., around 30 nm for Pigment Orange 34) to achieve desired properties like transparency and color strength. [PubChem 24, 26]
While specific studies applying ED for the crystal structure determination of nanocrystalline Pigment Orange 5 were not found in the search results, the technique has been successfully applied to other nanocrystalline organic pigments, such as Pigment Orange 34 and quinacridone (B94251) (Pigment Violet 19). [PubChem 13, 24, 25, 26] These studies demonstrate that 3D ED can provide atomic resolution structural information even from very small crystals, enabling the determination of crystal structures and the investigation of phenomena like phase transitions and stacking disorder in nanocrystalline organic materials. [PubChem 13, 25, 26] The ability of ED to work with tiny crystals makes it a complementary technique to XRPD, especially for characterizing the nanocrystalline forms that are prevalent in commercial pigment products.
Analytical Method Development for Specific Applications
The analysis of Pigment Orange 5 in various applications, such as tattoo inks, necessitates the development of specific analytical methods to ensure product quality and safety. This includes methods for detecting potentially harmful impurities and optimizing the extraction of the pigment from complex matrices.
Methods for Measuring Primary Aromatic Amines (PAAs) in Tattoo Inks
Primary Aromatic Amines (PAAs) are a group of compounds that can be present as impurities in azo pigments or can be released from azo pigments through reductive cleavage of the azo bond. [PubChem 14, 17, 20] Pigment Orange 5 is an azo colorant that has been identified in tattoo inks. [PubChem 20] The presence of certain PAAs in tattoo inks is a concern, and regulatory bodies have established limits for their concentration. [PubChem 14, 20]
Developing robust analytical methods for measuring PAAs in tattoo inks is challenging, and there is currently no single well-established method. [PubChem 20] Studies have indicated that different analytical laboratories and different method variations for reductive cleavage can yield varying results for the PAA content in the same ink batch. [PubChem 20] Furthermore, achieving complete release of the theoretical amount of PAA from pigments through reductive cleavage in laboratory settings has proven difficult with tested solvents and reagents. [PubChem 20]
Analytical approaches for PAA analysis often involve techniques capable of separating and quantifying these compounds at low concentrations. While not specifically for Pigment Orange 5 in tattoo ink, techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) have been used in the analysis of pigments, which could be adapted for PAA detection. [PubChem 12] The development of reliable methods for PAA analysis in tattoo inks containing azo pigments like Pigment Orange 5 remains an important area of research to ensure compliance with safety regulations.
Extraction Solvent Optimization for Pigment Analysis
Effective extraction of pigments from their matrix is a critical initial step in many analytical procedures. The choice of extraction solvent significantly impacts the efficiency of pigment recovery and the accuracy of subsequent analysis. Optimization of the extraction solvent is necessary to ensure maximum yield of the target pigment while minimizing the co-extraction of interfering substances.
While specific studies detailing extraction solvent optimization for Pigment Orange 5 were not found, research on the extraction of other orange pigments, such as carotenoids from natural sources, illustrates the principles involved. For example, studies on extracting carotenoids from orange peel have investigated various solvents, including acetone (B3395972), ethanol, and hexane, finding that acetone provided the highest yield under specific temperature and time conditions. [PubChem 16] Another study on extracting carotenoids from pumpkin utilized ethyl acetate (B1210297) as the extraction solvent due to its higher efficiency for those specific pigments. [PubChem 18] Chloroform has also been identified as a suitable solvent for extracting certain fungal orange pigments. [PubChem 4, 12]
The optimal extraction solvent is dependent on the chemical nature of the pigment (e.g., polarity) and the matrix from which it is being extracted. For Pigment Orange 5, an azo pigment, the choice of solvent would need to consider its solubility characteristics and the composition of the product matrix (e.g., paint, ink, plastic). Systemic optimization studies, potentially employing techniques like Response Surface Methodology as seen in the carotenoid extraction studies, would be necessary to determine the most effective solvent or solvent mixture, temperature, time, and solvent-to-sample ratio for efficient extraction of Pigment Orange 5 in a given application. [PubChem 16, 18]
Pigment Orange 5 in Advanced Materials and Applications Research
Performance in Coatings and Inks
The effectiveness of Pigment Orange 5 in coatings and inks is determined by several key performance indicators, including its resistance to environmental factors, compatibility with the surrounding medium, and how well it disperses within the application matrix.
Fade and Weather Resistance
Pigment Orange 5 is recognized for exhibiting good to very good light and weather fastness hermetachem.comfinelandchem.com. This property is crucial for applications requiring long-term color stability under exposure to sunlight and varying weather conditions finelandchem.com. The durability of Pigment Orange 5 ensures that the final product maintains its color over time, which can reduce the need for frequent maintenance or reprinting finelandchem.com. The light fastness is often assessed on a scale, with higher numbers indicating better resistance. For Pigment Orange 5, light fastness can reach level 7 in offset printing inks and packaging printing inks, and level 8 in rigid PVC zeyachem.net.
Compatibility with Binders and Solvents
Compatibility with the binder and solvent systems is essential for the successful incorporation and performance of a pigment in coatings and inks. Pigment Orange 5 is reported to be compatible with both water-based and solvent-based systems hermetachem.comfinelandchem.commedchemexpress.com. This broad compatibility allows for its use in a variety of formulations, including architectural paints, latex paints, decorative paints, air-drying paints, offset printing inks, and packaging printing inks finelandchem.com. Binder-free pigment preparations of Pigment Orange 5, often in aqueous form, are also available and designed for compatibility with a range of water-based and solvent-based decorative coatings, including modern low VOC systems heubach.comlanxess.com.
Dispersion Properties in Polymer Matrices
Data regarding the physical properties influencing dispersion:
| Property | Value Range | Unit | Source |
| Relative density | 1.48-2.00 | - | zeyachem.net |
| Bulk density | 12.2-16.0 | lb / gal | zeyachem.net |
| Average particle size | 0.32-0.37 | μm | zeyachem.net |
| Specific surface area | 10-12 | m²/g | zeyachem.net |
| pH value (10% slurry) | 3.5-7.0 | - | zeyachem.net |
| Oil absorption | 35-50 | g / 100g | zeyachem.net |
| Covering power | Translucent | - | zeyachem.net |
| Melting point | 302-318 | ℃ | zeyachem.net |
Note: A larger particle size of Pigment Orange 5 (with a specific surface area of 14 m²/g mentioned for a related product) can lead to stronger red light and higher hiding power, although light fastness may decrease zeyachem.net.
Interaction with Other Materials
The performance and stability of Pigment Orange 5 can be influenced by its interactions with other components in a formulation, particularly binders and other pigments.
Influence of Binder on Pigment Stability
The binder or the surrounding medium can have a significant impact on the stability of pigments, including their lightfastness researchgate.net. Research indicates that the confined environment provided by the binder influences pigment stability researchgate.net. Studies on related β-naphthol red pigments have shown a significant impact of the binder on their stability, with higher sensitivity to light observed when incorporated in plastics compared to in powder form researchgate.net. The solvent or medium also plays a major role in stability researchgate.net. While this research specifically mentions related red pigments, it highlights the general principle that the interaction between the pigment and the binder system is a critical factor in determining the pigment's long-term stability and performance.
Compatibility and Incompatibility with Other Pigments (e.g., lead or copper pigments)
Compatibility with other pigments is important to avoid undesirable reactions that can lead to color changes or degradation. Pigment Orange 5 is said to be incompatible with lead or copper pigments artiscreation.comartiscreation.com. This incompatibility is a known issue with certain pigment combinations, where interactions between the chemical components can cause darkening or other forms of deterioration pitt.edutrueart.info. For instance, the incompatibility of pigments containing sulfur with those containing lead or copper is well-documented, potentially leading to blackening trueart.info. While Pigment Orange 5 is an azo pigment and not a sulfur-containing pigment in the same class as cadmium yellows or vermilion, the reported incompatibility suggests potential chemical interactions with lead or copper compounds that can negatively affect the color or stability of the mixture artiscreation.comartiscreation.com.
Novel Pigment Development
Research into novel pigment development often seeks to address limitations of existing pigments, such as environmental impact or performance characteristics. While Pigment Orange 5 is a well-established organic pigment, advancements in pigment technology include the development of environmentally friendly inorganic alternatives and the study of historical hybrid organic-inorganic pigments like those used by the Maya.
Development of Environmentally Friendly Inorganic Orange Pigments (e.g., La₃LiMnO₇)
The development of environmentally friendly inorganic orange pigments is an active area of research, aiming to provide alternatives to pigments that may contain toxic elements. One example is the investigation of compounds based on lanthanum, lithium, and manganese, such as La₃LiMnO₇. manchester.ac.ukmdpi.com
Studies have explored the synthesis and properties of La₃LiMn₁₋ₓTiₓO₇ (0 ≤ x ≤ 0.05) samples synthesized via a solid-state reaction method. manchester.ac.ukmdpi.com Single-phase forms were observed for samples within the range of x ≤ 0.03. manchester.ac.ukmdpi.com Characterization included analysis of crystal structure, optical properties, and color. manchester.ac.ukmdpi.com These materials exhibited strong optical absorption between 400 and 550 nm, with a shoulder absorption peak around 690 nm, resulting in orange colors. manchester.ac.ukmdpi.com The most brilliant orange color was achieved with La₃LiMn₀.₉₇Ti₀.₀₃O₇, which showed higher redness (a) and yellowness (b) values compared to commercially available orange pigments, indicating a brighter color. manchester.ac.ukmdpi.com Being composed of non-toxic elements, this type of material is considered a potential environmentally friendly inorganic orange pigment. manchester.ac.ukmdpi.com
Mayan Pigments (hybrid organic-inorganic pigments)
Mayan pigments, particularly Maya Blue, represent a historical example of durable hybrid organic-inorganic pigments. arxiv.orgmdpi.comresearchgate.net Maya Blue, known for its exceptional stability against time, chemical, and physical degradation, is composed of indigo (B80030) dye encapsulated within the channels of palygorskite clay. arxiv.orgmdpi.comresearchgate.netrsc.org This ancient nanostructured material demonstrates how the combination of organic and inorganic components can lead to enhanced pigment properties. researchgate.netrsc.org
Research into Mayan pigments and archaeomimetism (engineering archaeo-inspired pigments) provides insights into creating new stable hybrid materials. arxiv.orgmdpi.comresearchgate.net The durability of Maya Blue is attributed to the unique association between indigo and palygorskite, possibly involving steric shielding of the organic molecule within the clay structure. arxiv.orgresearchgate.netresearchgate.net This understanding of ancient hybrid pigments can inform the design of modern organic-inorganic composite nanopigments that combine the color characteristics of organic dyes with the stability of inorganic matrices. mdpi.com
Potential as Biochemical Reagent in Life Science Research
Beyond its primary role as a coloring agent, Pigment Orange 5 has been identified as a biochemical reagent with potential applications in life science research. medchemexpress.comchemsrc.com It can be utilized as a biological material or organic compound for various life science-related investigations. medchemexpress.comchemsrc.com While specific detailed research findings on its direct use as a biochemical reagent are not extensively detailed in the provided search results, its classification and availability from chemical suppliers as a "biochemical assay reagent" and "useful research chemical" suggest its application in laboratory settings for research purposes. medchemexpress.comchemsrc.comchemicalbook.comsigmaaldrich.comlgcstandards.com These applications would typically involve its use in experimental procedures where a colored organic compound or dye is required, potentially in areas such as staining, labeling, or as a reference standard in analytical techniques. medchemexpress.comchemicalbook.comsigmaaldrich.comlgcstandards.com
Socio Economic and Regulatory Aspects
Occupational Exposure and Safety
Occupational exposure to Pigment Orange 5 primarily occurs through inhalation of dust or direct contact with skin and eyes during manufacturing, processing, and application in various industries kremerpigments.comdyespigments.netchemicalbook.com. Safety data sheets (SDS) for products containing Pigment Orange 5 emphasize the need for precautions during handling.
Key safety measures and recommendations for occupational settings include:
Avoiding the formation of dust and aerosols chemicalbook.com.
Ensuring adequate ventilation in handling areas kremerpigments.comchemicalbook.com.
Wearing suitable personal protective equipment (PPE), such as protective gloves, clothing, and eye/face protection kremerpigments.comdyespigments.netchemicalbook.com. Nitrile rubber gloves are suggested for hand protection dyespigments.net.
Practicing good industrial hygiene, including washing hands before breaks and at the end of work kremerpigments.comchemicalbook.com.
Keeping away from foodstuffs and drinks in the workplace kremerpigments.com.
While some sources indicate no specific occupational exposure limits are available for Pigment Orange 5 itself, general limits for nuisance dust may apply kremerpigments.comxcolorpigment.com. For instance, a MAK (Maximale Arbeitsplatz-Konzentration) limit of 6 mg/m³ for total inhalable dust and 1.5 mg/m³ for respirable dust has been mentioned in some contexts dyespigments.netxcolorpigment.com. The risk of dust explosion is also noted, requiring precautionary measures to prevent electrostatic discharge and keeping away from ignition sources kremerpigments.comdyespigments.net.
Environmental Regulations and Compliance
Environmental regulations and compliance for Pigment Orange 5 focus on preventing its release into the environment and managing waste streams. The pigment is generally insoluble in water, which influences its environmental fate dyespigments.netcanada.ca.
Environmental precautions typically involve:
Preventing contamination of drains, surface waters, and soil dyespigments.netchemicalbook.comcanada.ca.
Collecting and arranging for proper disposal of the chemical chemicalbook.com.
Disposing of contaminated material according to appropriate laws and regulations dyespigments.netchemicalbook.com.
Pigment Orange 5 is subject to regulations such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the European Union hermetachem.compigments.comhonorpigment.comslideshare.netlgcstandards.com. Companies manufacturing or importing Pigment Orange 5 into the EU are required to register the substance and comply with REACH requirements. The substance has been successfully registered under REACH, typically within the 100-1000 tonnes per annum band pigments.comhonorpigment.com.
In Canada, a screening assessment concluded that Pigment Orange 5 is not considered harmful to the environment because it was found not to accumulate and not to cause harm to organisms canada.cacanada.ca. Therefore, no further action was deemed necessary in Canada based on this assessment canada.ca. The substance is not classified as environmentally hazardous in certain transport regulations kremerpigments.com.
International Chemical Substance Assessments
Pigment Orange 5 is included in various national and international chemical substance inventories, facilitating its tracking and regulation across different regions. It is listed on inventories such as the U.S. TSCA, EU, Japan, Australia, Korea, China, Canada, Philippines, New Zealand, and Taiwan pigments.com.
International assessments and regulatory statuses include:
REACH Registration: As mentioned, it is registered under REACH in the EU hermetachem.compigments.comhonorpigment.comslideshare.netlgcstandards.com.
Canadian Screening Assessment: Evaluated under the Canadian Environmental Protection Act, 1999 (CEPA 1999), and found not to be harmful to the environment canada.cacanada.ca.
Cosmetic Regulations: While historically used in cosmetics (as D&C Orange No. 17), its use in this sector is now heavily regulated or not permitted in some regions due to safety concerns ontosight.ainih.govcosmeticsinfo.org. In the EU, a different compound (CI 45370) is referred to as Orange 5 in cosmetic regulations cosmeticsinfo.org.
PubChem: The compound is listed in the PubChem database, providing a central source of information on its chemical properties and links to other databases nih.govwikidata.orgsigmaaldrich.comfishersci.comsigmaaldrich.com.
The inclusion of Pigment Orange 5 in these inventories and assessments highlights the international effort to understand and manage the potential risks associated with industrial chemicals.
Data Table: Regulatory Status and Inventory Listing Examples
| Region/Authority | Regulation/Inventory | Status/Listing | Source(s) |
| European Union | REACH | Registered (typically 100-1000 t/a band), Compliance with EU standards | hermetachem.compigments.comhonorpigment.comslideshare.netlgcstandards.com |
| Canada | CEPA 1999 Screening Assessment | Not harmful to the environment, no further action required | canada.cacanada.ca |
| Various Countries | Chemical Inventories (TSCA, etc.) | Listed (U.S. TSCA, EU, Japan, Australia, Korea, China, Canada, Philippines, New Zealand, Taiwan) | pigments.com |
| United States | Color Additive Regulations (eCFR) | Formerly used in Drugs, Cosmetics (as D&C Orange No. 17), current status varies | nih.govcosmeticsinfo.org |
Q & A
Q. What are the optimal synthesis conditions for Pigment Orange 5, and how do reaction parameters influence yield and purity?
Methodological Answer: Synthesis involves coupling diazonium salts with naphthol derivatives. Key parameters include pH (optimized at 8–10), temperature (5–10°C for diazotization), and stoichiometric ratios (1:1.05 amine:naphthol). Yield can be analyzed via gravimetry, while purity is assessed using HPLC with a C18 column and UV-Vis detection at 480 nm . Contradictions in reported yields (e.g., 70–90%) may arise from impurities in starting materials or incomplete coupling; replicate experiments with controlled reagent grades are recommended .
Q. Which spectroscopic techniques are most effective for characterizing Pigment Orange 5’s structural integrity?
Methodological Answer: Use UV-Vis spectroscopy (λmax ~480 nm in DMF) for chromophore analysis, FT-IR (stretching bands at 1600 cm⁻¹ for azo groups), and X-ray diffraction for crystallinity. Discrepancies in spectral data (e.g., shifted λmax) may indicate solvent polarity effects or aggregation—control solvent choice and concentration (≤1 mM) to minimize artifacts . Cross-validate with elemental analysis (C, H, N) to confirm stoichiometry .
Advanced Research Questions
Q. How does Pigment Orange 5’s photostability vary under different light sources, and what mechanistic insights explain degradation pathways?
Methodological Answer: Conduct accelerated aging tests using ISO 4892-2 guidelines: expose samples to UV-A (340 nm), UV-B (313 nm), and visible light (xenon arc). Monitor degradation via ΔE color difference (CIE Lab) and HPLC to track byproducts (e.g., nitroso compounds). Conflicting data on half-life (e.g., 600 vs. 800 hours under UV-A) may stem from pigment dispersion quality; use TEM to verify nanoparticle uniformity . For mechanistic studies, employ ESR spectroscopy to detect free radicals and DFT calculations to model bond cleavage .
Q. What statistical models best resolve contradictions in ecotoxicity data for Pigment Orange 5 across aquatic organisms?
Methodological Answer: Apply dose-response models (e.g., probit or logistic regression) to LC50 data for Daphnia magna vs. Danio rerio. Discrepancies (e.g., 10 ppm vs. 50 ppm LC50) may arise from bioavailability differences—measure water solubility (logP ~3.2) and use OECD Test Guideline 203 for standardized bioassays. Multivariate analysis (PCA) can isolate variables like pH or organic carbon content . Replicate under OECD GLP conditions to ensure reproducibility .
Q. How do crystal polymorphism and particle size distribution impact Pigment Orange 5’s optical properties in polymer matrices?
Methodological Answer: Synthesize α- and β-polymorphs via solvent recrystallization (DMF for α, toluene for β). Characterize using XRD and SEM. Embed in PMMA at 1–5 wt%; measure opacity (ASTM D5894) and ΔL* (Hunter Lab). Contradictory opacity results (e.g., β-form outperforming α-form in some studies) may relate to dispersion techniques—use ball milling (≤1 µm particles) and zeta potential analysis to assess agglomeration . Time-resolved spectroscopy can correlate crystal structure with light-scattering efficiency .
Methodological Frameworks
Q. How can the PICOT framework structure a clinical study on Pigment Orange 5’s dermal absorption in occupational settings?
Methodological Answer:
- P opulation: Factory workers exposed to Pigment Orange 5 dust.
- I ntervention: Dermal patches applied under OSHA exposure limits.
- C omparison: Controlled vs. uncontrolled ventilation environments.
- O utcome: Quantify absorption via LC-MS/MS analysis of urinary metabolites.
- T ime: 8-hour shifts over 5 days. Use ANOVA to compare groups and Cox regression for hazard ratios .
Q. What ethical considerations arise when designing in vivo studies on Pigment Orange 5’s chronic toxicity?
Methodological Answer: Follow ARRIVE 2.0 guidelines: justify sample size (power analysis), minimize suffering (ISO 10993-2), and use alternatives (e.g., in vitro HepG2 assays) where possible. Disclose conflicts of interest if funding comes from pigment manufacturers. IRB approval is mandatory for vertebrate studies .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting thermal stability data (TGA vs. DSC) for Pigment Orange 5?
Methodological Answer: TGA measures mass loss (decomposition onset ~250°C), while DSC detects phase transitions (e.g., melting at 280°C). Discrepancies may arise from heating rates (10°C/min vs. 5°C/min) or atmospheric conditions (N₂ vs. air). Re-run experiments using ASTM E2550 protocols and report confidence intervals for decomposition enthalpy (±5%) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
